1-(4-Bromo-3,5-difluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrF2O and a molecular weight of 235.03 g/mol . It is commonly used as a reagent in organic synthesis, particularly for the preparation of other compounds containing the 4-bromo-3,5-difluorophenyl group . This compound typically appears as a white to light yellow solid and is soluble in organic solvents .
Preparation Methods
1-(4-Bromo-3,5-difluorophenyl)ethanone can be synthesized through various methods. One common synthetic route involves the bromination and fluorination of acetophenone derivatives . The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the aromatic ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-(4-Bromo-3,5-difluorophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used but often include more complex aromatic compounds .
Scientific Research Applications
1-(4-Bromo-3,5-difluorophenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-difluorophenyl)ethanone depends on its specific application. In chemical reactions, it acts as an electrophile, facilitating the formation of new bonds through substitution or coupling reactions . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity . The exact pathways involved vary depending on the structure of the derivative and its intended use .
Comparison with Similar Compounds
1-(4-Bromo-3,5-difluorophenyl)ethanone can be compared to other similar compounds, such as:
2-Bromo-1-(3,5-difluorophenyl)ethanone: Similar in structure but with the bromine atom in a different position.
3,5-Difluoroacetophenone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-(2,3-difluorophenyl)ethanone: Another positional isomer with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for targeted synthetic applications .
Properties
IUPAC Name |
1-(4-bromo-3,5-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOKHDWJQCHTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.